1-Methoxy-2-propyl acetate

概述

描述

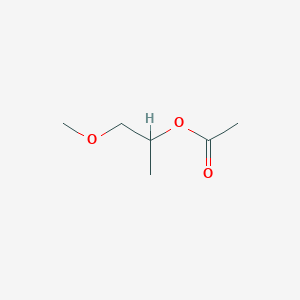

1-Methoxy-2-propyl acetate (CAS 108-65-6), also known as propylene glycol methyl ether acetate (PGMEA), is a colorless to light yellow liquid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is a glycol ether acetate widely used as a high-boiling solvent in industrial applications due to its balanced properties of moderate evaporation rate, good solubility in organic materials, and low toxicity relative to other glycol ethers .

准备方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propyl acetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3OCH2CH2OH+CH3COOH→CH3OCH2CH2OCOCH3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The crude product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions: 1-Methoxy-2-propyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1-methoxy-2-propanol and acetic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Hydrolysis: 1-Methoxy-2-propanol and acetic acid.

Oxidation: Corresponding carboxylic acids or aldehydes.

Substitution: Products vary based on the nucleophile used

科学研究应用

Industrial Applications

1-Methoxy-2-propyl acetate finds extensive use in the following industries:

Coatings and Paints

- Use : PMA serves as a solvent in various coatings, including decorative and protective formulations.

- Benefits : It enhances the drying process and improves the flow and leveling of coatings, especially those containing polyisocyanates.

| Application Type | Specific Uses |

|---|---|

| Decorative Coatings | Paints, varnishes, lacquers |

| Protective Coatings | Industrial coatings, automotive finishes |

Printing Inks

- Use : Employed as a solvent in inks for screen printing and flexographic applications.

- Benefits : Facilitates faster drying times essential for high-speed printing processes.

| Ink Type | Characteristics |

|---|---|

| Solvent-based Inks | Quick-drying, improved adhesion |

| Water-based Inks | Compatible with non-polar resins |

Electronics Industry

- Use : PMA is used for cleaning and degreasing circuit boards and in photoresist formulations.

- Benefits : Acts as an effective replacement for chlorinated solvents, promoting safer working environments.

| Application | Description |

|---|---|

| Circuit Board Cleaning | Degreasing agents for electronic components |

| Photoresist Formulations | Essential for semiconductor manufacturing |

Agriculture

- Use : Acts as an inert ingredient in non-food pesticide products.

| Product Type | Role |

|---|---|

| Pesticides | Solvent carrier for active ingredients |

Cosmetics and Personal Care

- Use : Incorporated as a solvent in various cosmetic formulations.

| Cosmetic Type | Function |

|---|---|

| Skin Products | Enhances texture and application |

| Hair Products | Solvent for active ingredients |

Health and Safety Considerations

While PMA is generally considered low in toxicity, safety assessments indicate that exposure can lead to irritation of the eyes and mucous membranes. The compound undergoes rapid hydrolysis in vivo, yielding propylene glycol monomethyl ether, which is less toxic.

Case Study 1: Semiconductor Manufacturing

In semiconductor fabrication, PMA is utilized as a solvent for surface adherents like Bis(trimethylsilyl)amine on silicon wafers. Its effectiveness in photoresist formulations has been documented to enhance the quality of semiconductor devices.

Case Study 2: Printing Industry Innovations

Research has shown that incorporating PMA into ink formulations significantly reduces drying times without compromising print quality. This advancement has been pivotal for high-speed printing operations.

作用机制

The mechanism of action of 1-methoxy-2-propyl acetate primarily involves its role as a solvent. Its molecular structure, featuring both ether and ester functional groups, allows it to interact with and dissolve a wide range of polar and non-polar substances. This dual solubility is crucial for its effectiveness in various applications. The acetate group enhances its reactivity and boiling point, making it suitable for high-temperature processes .

相似化合物的比较

Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-Methoxy-2-propyl acetate | 108-65-6 | C₆H₁₂O₃ | 132.16 | ~160† | Electronics, paints, food flavoring |

| Butyl acetate | 123-86-4 | C₆H₁₂O₂ | 116.16 | 126 | Paints, coatings, adhesives |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 77 | Food flavoring, pharmaceuticals |

| Isopropyl methoxyacetate | 472151 | C₆H₁₂O₃ | 132.16 | ~150† | Specialty solvents (limited data) |

| 2-Butoxyethanol | 111-76-2 | C₆H₁₄O₂ | 118.17 | 171 | Cleaning agents, coatings |

†Estimated based on structural analogs.

Key Observations :

- PGMEA and isopropyl methoxyacetate are structural isomers but differ in application prevalence. PGMEA is favored in electronics due to its optimized volatility and compatibility with photoresists .

- Butyl and ethyl acetates have lower molecular weights and boiling points, making them suitable for rapid-drying applications but less effective in high-temperature processes like photolithography .

Performance in Aroma and Flavor

PGMEA’s ester group contributes to fruity and sweet aromas in foods. Comparisons with other esters:

- Ethyl acetate: Dominates in chocolates fermented for 96 hours, providing intense fruity notes .

- 2-Phenethyl acetate : Imparts floral aromas but is less stable under high-temperature fermentation, leading to faster degradation than PGMEA .

- Dihydromyrcenyl acetate : Exhibits higher OAV in radishes but is less versatile across food matrices compared to PGMEA .

Climate Influence : In cocoa fermentation, PGMEA levels are higher in cooler, humid climates (agroclimatic region C4) compared to hotter regions (C9), where acetaldehyde dominates .

Toxicity and Environmental Impact

| Compound | Occupational Exposure Limit (ppm) | Biodegradability | Key Risks |

|---|---|---|---|

| PGMEA | Not established | Moderate | Mild irritant; low bioaccumulation |

| 2-Butoxyethanol | 20 (ACGIH) | Slow | Hematotoxic; regulated in many regions |

| Ethyl acetate | 400 (OSHA) | High | Low toxicity; rapid metabolism |

Regulatory Status :

- PGMEA is classified as a "non-Volatile Organic Compound (VOC)" in some regions, enhancing its appeal in eco-friendly formulations .

生物活性

1-Methoxy-2-propyl acetate (also known as propylene glycol monomethyl ether acetate or PMA) is a solvent widely used in industrial applications, particularly in paints, coatings, and cleaning products. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Chemical Formula : CHO

- CAS Number : 108-65-6

- Molecular Weight : 118.13 g/mol

- Physical State : Colorless liquid

- Boiling Point : 100°C (212°F)

- Solubility : Miscible with water and organic solvents

Metabolism and Toxicokinetics

This compound undergoes rapid hydrolysis in vivo, converting into propylene glycol monomethyl ether (PM) upon exposure through oral, inhalation, or dermal routes. This hydrolysis is facilitated by enzymes present in various tissues, including the lungs and liver .

Key Findings on Metabolism:

- Following oral administration, more than 50% of the administered dose is eliminated via the lungs as carbon dioxide and through urine as metabolites within 48 hours .

- The predominant urinary metabolites include propylene glycol and its conjugates, indicating a swift metabolic conversion to less toxic forms .

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies:

Reproductive and Developmental Toxicity

In reproductive toxicity studies using OECD guidelines, no significant adverse effects were observed at various doses. The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was established at 1000 mg/kg body weight per day .

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Inhalation Toxicity Study :

- Dermal Absorption Study :

Safety Assessments

The safety profile of this compound indicates it is generally non-hazardous under normal use conditions. It is classified as non-corrosive and non-irritant to skin and eyes across multiple assessments . However, at high concentrations, the hydrolysis products may induce irritation or other adverse effects.

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of 1-methoxy-2-propyl acetate, and how do they influence its utility as a solvent in organic synthesis?

Methodological Answer: Key properties include:

- Boiling Point : 140°C (ideal for reactions requiring moderate temperatures) .

- Vapor Pressure : 2 mm Hg at 25°C (suggests low volatility, reducing evaporation loss) .

- Water Solubility : Miscible (enables biphasic reaction systems) .

- Log K (Octanol-Water) : 0.56 (indicates moderate hydrophobicity, suitable for dissolving polar and non-polar compounds) .

These properties make it a versatile solvent for reactions like esterifications, polymerizations, and photolithography. For example, its miscibility with water allows for phase separation in purification steps, while its low volatility ensures stability in reflux conditions.

Q. How is this compound synthesized, and what analytical methods validate its purity?

Methodological Answer: Synthesis : Typically produced via esterification of propylene glycol monomethyl ether (PGME) with acetic acid, catalyzed by sulfuric acid or ion-exchange resins. Reaction conditions (e.g., 80–100°C, 4–6 hours) are optimized to achieve >98% yield . Purity Validation :

- Gas Chromatography (GC) : Retention time comparison with standards (e.g., GC columns like InertCapTM1301) .

- Mass Spectrometry (MS) : NIST reference spectra (m/z 43, 61, 87) confirm molecular fragmentation patterns .

- FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can researchers optimize this compound as a developer solvent in SU-8 photoresist processing?

Methodological Answer: In SU-8 development, unexposed regions dissolve in this compound, while crosslinked regions remain intact. Key parameters include:

- Solvent Purity : >99.5% minimizes residue (validated by GC headspace analysis) .

- Development Time : 4–6 minutes at 20°C (optimized via atomic force microscopy to prevent under/over-development) .

- Post-Development Rinsing : Sequential rinsing with isopropanol and deionized water removes solvent traces, critical for MEMS device integrity .

Contradictions in literature about optimal times (e.g., 4 vs. 8 minutes) may arise from SU-8 thickness variations (10–200 µm). Calibration using ellipsometry or profilometry is recommended.

Q. What experimental contradictions exist regarding this compound’s solvent effects in catalytic epoxy-carboxylic acid ring-opening reactions?

Methodological Answer: While this compound shows comparable catalytic activity to anisole in epoxy ring-opening (e.g., 85% yield with tetrabutylammonium bromide), its sustainability is debated:

- Pros : Low toxicity (LD50 > 2000 mg/kg) vs. anisole’s reproductive toxicity .

- Cons : Synthesis involves petrochemical-derived PGME, conflicting with green chemistry principles .

Researchers must balance solvent performance with lifecycle analysis. Alternative bio-based routes for PGME (e.g., glycerol etherification) are under investigation.

Q. How can adverse outcome pathways (AOPs) for this compound inform occupational risk assessments in semiconductor manufacturing?

Methodological Answer: AOP studies link occupational exposure to hepatotoxicity and neurotoxicity:

- Key Events (KE) :

- Biomarkers : Urinary mandelic acid (PGME metabolite) correlates with airborne exposure (GC-MS quantification) .

Contradictions arise from interspecies differences: Rodent models show hepatic lesions at 500 ppm, while human epidemiological data are inconclusive. In vitro hepatocyte assays (e.g., HepG2 cells) are recommended for mechanistic studies .

Q. What methodologies are used to assess this compound’s environmental fate and ecotoxicology?

Methodological Answer:

- Biodegradation : OECD 301F tests show 60% degradation in 28 days (moderate persistence) .

- Aquatic Toxicity :

- Bioaccumulation : Log K < 3 predicts low bioaccumulation potential, but metabolite PGME (Log K = 0.3) requires monitoring .

Data gaps exist for long-term soil impacts. Researchers should integrate fugacity modeling (e.g., EQC model) with mesocosm experiments.

属性

IUPAC Name |

1-methoxypropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHKCFNBLRBOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3, Array | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026796 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Colorless, hygroscopic liquid, with a characteristic odor; [ICSC], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, flammable liquid with sweet ether-like odor. | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-methoxy-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

302 °F at 760 mmHg (USCG, 1999), 145-146 °C, BP: 145.8 °C at 101.325 kPa, BP: 302 °F = 150 °C = 423 K at 1 atm, 146 °C, 302 °F | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 42 °C, 45.5 °C (113.9 °F) - closed cup, 108 °F (42 °C) - closed cup, 42 °C c.c. | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.98X10+5 mg/L at 25 °C, In water, 198 g/L at 20 °C, pH 6.8, Solubility in water, g/100ml: 19.8 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.969 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.969 at 20 °C, Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C, Saturated vapor density: 0.00167 lbs/cu ft at 68 °C, Relative density (water = 1): 0.96, 0.969 | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.02 (Air = 1), Relative vapor density (air = 1): 4.6 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.92 [mmHg], 3.92 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid at 15 °C and 1 atm | |

CAS No. |

108-65-6; 84540-57-8, 108-65-6 | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyisopropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxy-1-methoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-methoxy-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7O2U6S2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-66 °C | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。